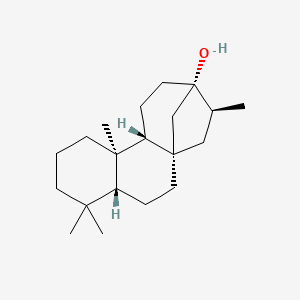
13-Hydroxystevane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Hydroxystevane is a diterpenoid compound with the molecular formula C20H34O. It is a member of the kaurane family of diterpenes, which are naturally occurring compounds found in higher plants, lichens, and liverworts. These compounds are known for their diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of kauran-13-OL typically involves the use of natural precursors such as ent-kaurene. One common synthetic route includes the oxidation of ent-kaurene to form kaurenoic acid, followed by reduction to yield kauran-13-OL. The reaction conditions often involve the use of oxidizing agents like potassium permanganate or chromium trioxide and reducing agents such as lithium aluminum hydride .
Industrial Production Methods
Industrial production of kauran-13-OL may involve the extraction of ent-kaurene from plant sources, followed by chemical modification to obtain the desired compound. The process includes large-scale extraction, purification, and chemical transformation steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
13-Hydroxystevane undergoes various chemical reactions, including:
Oxidation: Converts kauran-13-OL to kaurenoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduces kaurenoic acid back to kauran-13-OL using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of hydroxyl groups with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products Formed
Kaurenoic Acid: Formed through the oxidation of kauran-13-OL.
Hydroxy-Kauranes: Formed through various substitution reactions.
Wissenschaftliche Forschungsanwendungen
13-Hydroxystevane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other kaurane derivatives.
Biology: Studied for its role in plant defense mechanisms and allelopathic effects.
Medicine: Investigated for its anti-inflammatory, immunomodulatory, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and natural product-based pesticides
Wirkmechanismus
13-Hydroxystevane exerts its effects through various molecular targets and pathways. It inhibits the production of reactive oxygen and nitrogen species, blocks the NF-κB pathway, and affects the activation of the NLRP3 inflammasome. These actions result in the modulation of cytokine production, transcription factors, and enzymes involved in inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Kaurenoic Acid
- Oridonin
- Stevioside
- Glaucocalyxin A and B
- Eriocalyxin B
- Kamebakaurin
- Xylopic Acid
Uniqueness
13-Hydroxystevane is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other kaurane derivatives. Its ability to modulate multiple signaling pathways makes it a valuable compound for therapeutic research .
Eigenschaften
CAS-Nummer |
5749-44-0 |
|---|---|
Molekularformel |
C20H34O |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecan-13-ol |
InChI |
InChI=1S/C20H34O/c1-14-12-19-10-6-15-17(2,3)8-5-9-18(15,4)16(19)7-11-20(14,21)13-19/h14-16,21H,5-13H2,1-4H3 |
InChI-Schlüssel |
YGTSTEIKPUXITK-UHFFFAOYSA-N |
SMILES |
CC1CC23CCC4C(CCCC4(C2CCC1(C3)O)C)(C)C |
Isomerische SMILES |
C[C@H]1C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@]1(C3)O)(CCCC4(C)C)C |
Kanonische SMILES |
CC1CC23CCC4C(CCCC4(C2CCC1(C3)O)C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Kauran-13-ol; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride](/img/structure/B1663860.png)
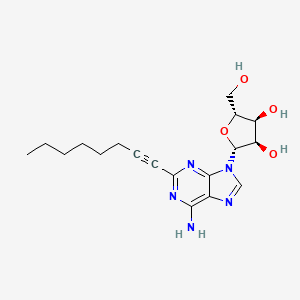


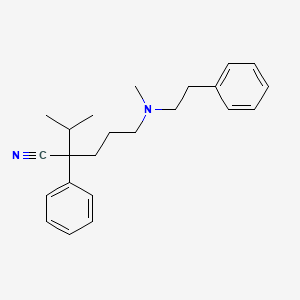
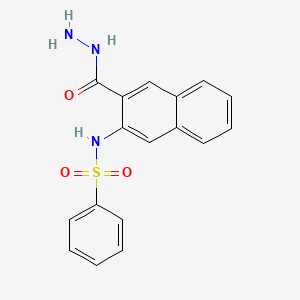

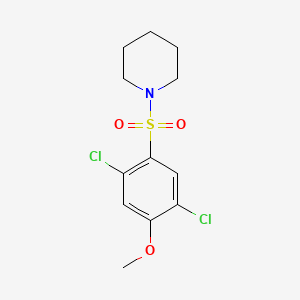

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)
